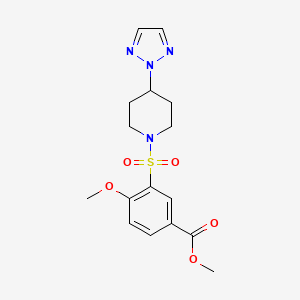

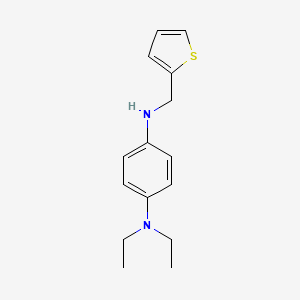

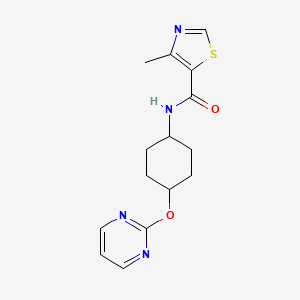

N-(2-Morpholin-4-ylethyl)(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Morpholin-4-ylethyl)(phenylcyclopentyl)formamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies.

Scientific Research Applications

Green Solvent in Organic Synthesis N-formylmorpholine and its derivatives, such as N-(2-Morpholin-4-ylethyl)(phenylcyclopentyl)formamide, have been utilized in the synthesis of pharmaceutically valuable compounds due to their chemical stability, non-toxicity, and non-corrosiveness. These compounds offer compatibility with aliphatic and aromatic hydrocarbons and water, significantly reducing the relative volatility of the aromatics. This makes them ideal green solvents for synthesizing heterocyclic compounds under environmentally friendly conditions (Ghasemi, 2018).

Cyclization Reactions for Heterocyclic Compounds The compound has been involved in cyclization reactions, providing efficient routes to various heterocyclic compounds. For instance, the synthesis of 1-formyl-1,2-dihydroquinoline derivatives through Lewis acid-catalyzed cyclization demonstrates the compound's utility in constructing complex organic molecules, contributing to advancements in medicinal chemistry and drug design (Kobayashi et al., 1995).

Synthesis of Isocyanides Additionally, the compound has been used in the synthesis of α-Morpholinobenzyl isocyanide and related isocyanides. These reactions, facilitated by the dehydration of N-(α-morpholinobenzyl)formamide, underscore its role in producing key intermediates for pharmaceuticals and agrochemicals. The resulting isocyanides have various applications, including as building blocks for the synthesis of diverse organic compounds (Katritzky et al., 1993).

Antimicrobial Activity The synthesis of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives through the Mannich base method and their subsequent screening for antibacterial and antifungal activities highlight the potential biomedical applications of this compound derivatives. Certain derivatives have shown significant antimicrobial properties, opening avenues for new therapeutic agents (Idhayadhulla et al., 2014).

Cerebral Vasospasm and Stroke Models Research on TS-011 [N-(3-Chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide], a derivative, has shown beneficial effects on hemorrhagic and ischemic stroke models. The compound's action as a selective inhibitor of 20-hydroxyeicosatetraenoic acid synthesis illustrates its potential in medical applications, particularly in treating cerebral vasospasm following subarachnoid hemorrhage and reducing infarct size in ischemic stroke models (Miyata et al., 2005).

properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-17(19-10-11-20-12-14-22-15-13-20)18(8-4-5-9-18)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTLWBISICGQLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2665620.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)

![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)

![4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine](/img/structure/B2665632.png)

![Diethyl 5-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2665639.png)